

Application Notes and Protocols for Liquid Scintillation Counting of Antimony-125

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Antimony-125

Cat. No.: B081612

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction to Antimony-125 and Liquid Scintillation Counting

Antimony-125 (^{125}Sb) is a radionuclide of significant interest in environmental monitoring, nuclear waste management, and various research applications. It decays via beta (β^-) emission with a half-life of 2.758 years, and its decay is also accompanied by the emission of gamma (γ) rays. Liquid Scintillation Counting (LSC) is a highly effective and widely used technique for the quantification of beta-emitting radionuclides.^{[1][2]} The intimate contact between the sample and the liquid scintillator in an LSC cocktail ensures high counting efficiency for beta particles.^[2] This document provides a detailed protocol for the measurement of **Antimony-125** activity using liquid scintillation counting, addressing sample preparation, instrument setup, and data analysis, including crucial quenching correction methods.

Decay Characteristics of Antimony-125

Understanding the decay properties of ^{125}Sb is fundamental to developing an accurate LSC protocol.

Property	Value
Half-life	2.758 years
Primary Emission	Beta (β^-)
Maximum Beta Energy ($E\beta_{max}$)	766.7 keV
Associated Emissions	Gamma (γ) rays

Source: Decay data from various radionuclide handbooks.

Experimental Protocols

Materials and Reagents

- Liquid Scintillation Counter: A modern LSC with multichannel analysis capabilities.
- Liquid Scintillation Vials: 20 mL glass or low-diffusion polyethylene vials are recommended to minimize solvent permeation.
- Liquid Scintillation Cocktail: An emulsifying cocktail suitable for aqueous samples is recommended. Commercially available cocktails such as the Ultima Gold™ series (Ultima Gold AB™, Ultima Gold XR™, etc.) are suitable choices, particularly for samples in acidic media.
- ^{125}Sb Standard: A calibrated standard solution of **Antimony-125** for efficiency determination and instrument calibration.
- Quenching Agent: Nitromethane or carbon tetrachloride can be used to prepare a quench curve.
- Pipettes and General Laboratory Glassware.

Sample Preparation

The goal of sample preparation is to create a homogeneous mixture of the **Antimony-125** sample and the liquid scintillation cocktail.^[3]

- Aqueous Samples (e.g., environmental water samples, acidic leachates):
 - Pipette a known volume (typically 1-10 mL) of the aqueous sample directly into a 20 mL scintillation vial. The sample volume should be kept consistent across all samples and standards.
 - Add 10-15 mL of a suitable emulsifying liquid scintillation cocktail (e.g., Ultima Gold™ XR). The cocktail-to-sample ratio should be optimized for maximum counting efficiency and sample holding capacity.
 - Cap the vial tightly and shake vigorously for at least 30 seconds to ensure a stable, homogeneous emulsion.
 - Allow the sample to equilibrate in the dark at ambient temperature for at least one hour before counting to minimize chemiluminescence and photoluminescence.
- Solid Samples (e.g., soil, sediment, biological tissues):
 - A suitable extraction or digestion method must be employed to bring the **Antimony-125** into an aqueous solution. Acid leaching is a common method for environmental solids.
 - After extraction, follow the procedure for aqueous samples. Ensure that the final solution is clear and free of particulates that could cause physical quenching.

Instrument Setup and Counting Window Optimization

- Energy Window Setting:
 - **Antimony-125** emits beta particles with a range of energies up to a maximum of 766.7 keV.
 - To determine the optimal counting window, prepare an unquenched ^{125}Sb standard in the chosen LSC cocktail.
 - Count the standard in a wide energy window (e.g., 0-800 keV) to observe the full beta spectrum.

- Narrow the window to maximize the signal-to-noise ratio. A typical starting window for a medium-energy beta emitter like ^{125}Sb would be approximately 20-750 keV. The lower discriminator is set to cut out low-energy noise, and the upper discriminator is set just above the maximum beta energy.
- The figure of merit (E^2/B , where E is efficiency and B is background) should be used to determine the optimal window settings.

- Counting Time:
 - The counting time should be sufficient to achieve the desired statistical precision. For environmental samples with low activity, longer counting times (e.g., 60-120 minutes) may be necessary.

Quench Correction

Quenching is the reduction in the light output of the scintillation process, leading to a decrease in counting efficiency. It can be caused by chemical impurities (chemical quenching) or coloration of the sample (color quenching).^{[4][5]} Accurate quantification of ^{125}Sb requires correction for quenching. The most common method is the use of a quench curve.

Protocol for Generating a Quench Curve:

- Prepare a Quenched Standard Set:
 - Dispense a constant, known amount of ^{125}Sb standard solution (e.g., 100,000 DPM) into a series of 10-12 scintillation vials.
 - Add the same volume of the sample matrix (e.g., deionized water or a specific acid) to each vial as will be used for the unknown samples.
 - Add the same volume of LSC cocktail to each vial.
 - Create a gradient of quenching by adding increasing amounts of a quenching agent (e.g., 0, 10, 20, 40, 60, 80, 100, 120, 150, 200 μL of nitromethane) to the vials.
 - Cap and shake each vial thoroughly.

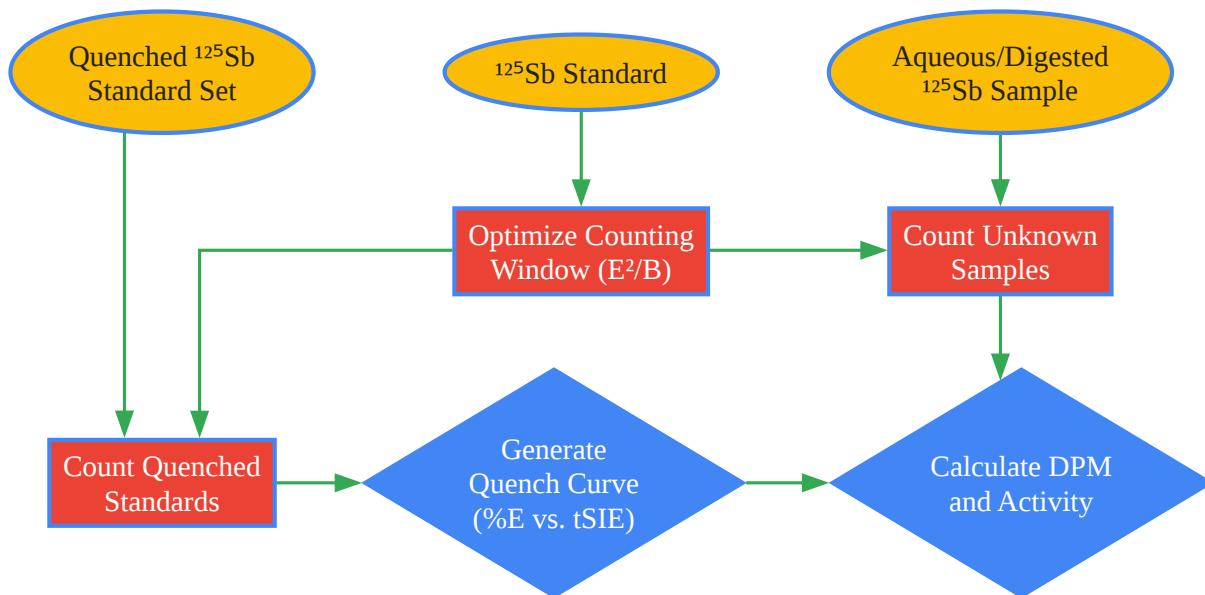
- Count the Quenched Standards:
 - Count each vial in the quenched set using the optimized energy window for ^{125}Sb .
 - The LSC instrument will measure the Counts Per Minute (CPM) and a Quench Indicating Parameter (QIP). A common QIP is the Transformed Spectral Index of the External Standard (tSIE).[\[6\]](#)
- Construct the Quench Curve:
 - For each standard, calculate the counting efficiency (%E) using the formula: $\%E = (\text{CPM} / \text{DPM}) * 100$
 - Plot the % Efficiency (Y-axis) against the corresponding QIP (tSIE) value (X-axis). This plot is the quench curve. Modern LSCs can generate and store this curve automatically.

Sample Counting and Data Analysis

- Count Unknown Samples:
 - Place the prepared unknown samples in the LSC.
 - Count each sample for the predetermined time. The instrument will provide the CPM and the QIP (tSIE) for each sample.
- Calculate Activity:
 - Using the measured QIP for each unknown sample, determine the corresponding counting efficiency from the generated quench curve.
 - Calculate the Disintegrations Per Minute (DPM) for each sample using the formula: $\text{DPM} = \text{CPM} / (\text{Efficiency} / 100)$
 - The activity of the sample in Becquerels (Bq) can be calculated as: $\text{Activity (Bq)} = \text{DPM} / 60$

Data Presentation

Table 1: Representative Quench Curve Data for **Antimony-125**


Vial No.	Quenching Agent (µL)	DPM (known)	CPM (measured)	tSIE (QIP)	Counting Efficiency (%)
1	0	100,000	95,000	750	95.0
2	20	100,000	91,500	680	91.5
3	40	100,000	87,200	610	87.2
4	60	100,000	82,100	540	82.1
5	80	100,000	76,500	470	76.5
6	100	100,000	70,300	400	70.3
7	120	100,000	63,800	330	63.8
8	150	100,000	56,200	260	56.2
9	200	100,000	48,100	190	48.1

Note: The data in this table are illustrative and should be generated for the specific instrument, cocktail, and sample matrix being used.

Table 2: Example Calculation for an Unknown Sample

Sample ID	CPM (measured)	tSIE (QIP)	Counting Efficiency (from quench curve)	DPM (calculated)	Activity (Bq)
UW-01	15,420	580	85.0%	18,141	302.4
SED-03	8,750	450	74.5%	11,745	195.8

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for ^{125}Sb analysis by LSC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nucleus.iaea.org [nucleus.iaea.org]
- 2. Liquid scintillation counting - Wikipedia [en.wikipedia.org]
- 3. resources.revvity.com [resources.revvity.com]
- 4. hidex.com [hidex.com]
- 5. ehs.psu.edu [ehs.psu.edu]
- 6. revvity.com [revvity.com]

- To cite this document: BenchChem. [Application Notes and Protocols for Liquid Scintillation Counting of Antimony-125]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b081612#liquid-scintillation-counting-protocol-for-antimony-125\]](https://www.benchchem.com/product/b081612#liquid-scintillation-counting-protocol-for-antimony-125)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com